molecular formula C21H39N5O7S B8022244 Biotin-PEG4-Hydrazide

Biotin-PEG4-Hydrazide

Cat. No. B8022244
M. Wt: 505.6 g/mol
InChI Key: PSBJJOWIACLJAQ-ZWOKBUDYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Biotin-PEG4-Hydrazide is a useful research compound. Its molecular formula is C21H39N5O7S and its molecular weight is 505.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Biotin-PEG4-Hydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Biotin-PEG4-Hydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Identification and Enrichment of Protein Carbonyls : Coffey and Gronert (2015) discussed the use of a cleavable tag related to Biotin-PEG4-Hydrazide for identifying and enriching protein carbonyls in proteomic analyses of protein carbonylation. This tag was found to be effective in labeling protein carbonyls and was compared to standard biotin hydrazide reagents for efficiency (Coffey & Gronert, 2015).

  • Preparation of Polymer-Based Nanoparticles for Protein Recognition : Wang et al. (2014) utilized Biotin-PEG4-Hydrazide for constructing multifunctional, core-cross-linked polymeric nanoparticles. These nanoparticles were designed for protein recognition and demonstrated reversible pH-dependent characteristics (Wang et al., 2014).

  • Biofunctionalization of Fluorescent-Magnetic-Bifunctional Nanospheres : Wang et al. (2005) described the use of hydrazide-containing bifunctional nanospheres, which were covalently coupled with biotin. These nanospheres have potential biomedical applications, such as in sorting and manipulation of apoptotic cells (Wang et al., 2005).

  • Biotinylation of Nucleic Acids for Non-Isotopic Hybridization : Reisfeld et al. (1987) developed a method using biotin hydrazide to introduce biotin into nucleic acids. This method allowed for effective non-isotopic hybridization, highlighting the utility of biotin hydrazide in molecular biology research (Reisfeld et al., 1987).

  • Synthesis of Degradable Polymers with Biotinylated End Groups : Salem et al. (2001) synthesized a degradable polymer, Poly(lactic acid)-poly(ethylene glycol)-biotin, with potential in biomimetic surfaces. This work emphasized the importance of biotin in the creation of surfaces for bioengineering applications (Salem et al., 2001).

  • pH-Dependent Drug Release from Micelles : Lee, Jeong, and Kim (2015) discussed the use of Biotin-PEG4-Hydrazide in creating biodegradable and pH-sensitive graft copolymers for drug delivery, specifically for the pH-sensitive release of doxorubicin (Lee, Jeong, & Kim, 2015).

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(3-hydrazinyl-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H39N5O7S/c22-26-19(28)5-7-30-9-11-32-13-14-33-12-10-31-8-6-23-18(27)4-2-1-3-17-20-16(15-34-17)24-21(29)25-20/h16-17,20H,1-15,22H2,(H,23,27)(H,26,28)(H2,24,25,29)/t16-,17-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSBJJOWIACLJAQ-ZWOKBUDYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCC(=O)NN)NC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H39N5O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin-PEG4-Hydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Biotin-PEG4-Hydrazide
Reactant of Route 2
Biotin-PEG4-Hydrazide
Reactant of Route 3
Biotin-PEG4-Hydrazide
Reactant of Route 4
Reactant of Route 4
Biotin-PEG4-Hydrazide
Reactant of Route 5
Biotin-PEG4-Hydrazide
Reactant of Route 6
Reactant of Route 6
Biotin-PEG4-Hydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.